Compound Description: These compounds are a class of bicyclic molecules featuring a 3,7-diazabicyclo[3.3.1]nonane core. The research focuses on derivatives with an imidazolpropyl group attached to N-3 and various substituents at N-7 and C-9. These bispidines were complexed with β-cyclodextrin and tested for their ability to enhance the growth of wheat seedlings. []
Compound Description: YM90K is a quinoxalinedione derivative with a 1H-imidazol-1-yl substituent. Research highlights its potent antagonistic activity against AMPA-type non-NMDA receptors, comparable to the known antagonist NBQX. YM90K demonstrated efficacy in protecting against sound-induced seizures in mice. []
Compound Description: This compound represents a modified version of YM90K, incorporating a hydroxyl group at the 1-position of the quinoxalinedione ring. This modification leads to a significant enhancement in its affinity for AMPA receptors compared to YM90K and NBQX. []
Compound Description: This series of compounds is characterized by an (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)acetamide core with varying substituents. They were synthesized using a convergent approach involving the key intermediate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a significant metabolite of Losartan. []
Relevance: These analogues share a substituted imidazole ring linked to an acetamide moiety with (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid. Despite this common feature, the presence of the 2-butyl-5-chloro and phenylimino substituents on the imidazole, and the 4-(3-oxomorpholino)phenyl group on the acetamide in the analogues create a distinct structural difference from the target compound. []
Compound Description: This compound, synthesized from 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, features an oxime group connected to a 4-chlorobenzoyl moiety through an ether linkage. The structure was confirmed by X-ray crystallography. []
5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles
Compound Description: This research involves the synthesis of a series of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. The key structural feature in these compounds is a (2-methyl-5-nitro-1H-imidazol-1-yl)methyl group attached to the heterocyclic core. []
[[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]alkanoic acids and (+/-)-(E)-[[[2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy] pentanoic acids
Compound Description: These two series of compounds were designed as dual-acting agents, exhibiting both thromboxane A2 (TxA2) receptor antagonism and thromboxane synthase inhibition. Structure-activity relationship studies highlighted the influence of structural modifications on the potency and balance of these activities. []
3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl derivatives
Compound Description: This series of compounds was designed as inhibitors of retinoic acid 4-hydroxylase (CYP26). These derivatives feature a 2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl moiety linked to either an imidazole or a triazole ring. Modifications to the azole ring and the linker chain significantly influenced the inhibitory activity and selectivity. []
Compound Description: This series comprises N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives synthesized and evaluated for their antibacterial activity. []
Compound Description: L-carnosine is a naturally occurring dipeptide composed of β-alanine and histidine. Research explored its use as a ligand to form ruthenium (II) complexes, investigating their potential applications. Spectroscopic and computational studies provided insights into the coordination chemistry and properties of these complexes. []
(5-amino-4-cyano-1H-imidazol-1-yl) benzoic acids
Compound Description: This series of compounds, specifically 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids, was synthesized through an efficient method involving intramolecular cyclization of corresponding vinylamine precursors. []
Compound Description: A series of N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl- 1, 3-thiazol-4-yl) acetamides was synthesized and evaluated for their antibacterial and antioxidant activities. These compounds incorporate both imidazole and thiazole moieties within their structure. []
Compound Description: This compound features a central imidazole ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group, a piperidin-4-yl group, and a (2-dimethylamino)ethyl chain. An eight-step synthesis was developed for its preparation, highlighting key intermediates and transformations. []
Compound Description: A practical synthesis of this compound was achieved by hydrogenation of its pyridine analog. It features a central imidazole ring substituted with a 4-fluoro-3-(trifluoromethyl)phenyl, a piperidin-4-yl group, and a (2-dimethylamino)ethyl chain. []
Relevance: This compound shares the same core structure as compound 13, including the central imidazole ring with a 4-fluoro-3-(trifluoromethyl)phenyl group, a piperidin-4-yl group, and a (2-dimethylamino)ethyl chain. It differs from (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid in the same way as compound 13 due to the distinct substitution pattern and lack of an acetic acid derivative moiety. []
Compound Description: This series of compounds features an imidazole ring with two cyano substituents, linked to a propenoate ester through a benzoylamino group. Their synthesis involved a diaminomaleonitrile derivative as a key intermediate. []
Compound Description: Nilotinib is a potent inhibitor of tyrosine kinases, particularly BCR-ABL, and is used in treating chronic myeloid leukemia. Research has focused on developing soluble pharmaceutical compositions of amorphous nilotinib or its salts to improve bioavailability and mitigate the food effect. [, ]
Compound Description: Efipladib is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). Its development involved optimizing a class of indole-based inhibitors, focusing on substituents at specific positions. []
Relevance: While (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid contains an imidazole ring, Efipladib does not share this structural feature. Efipladib is an indole derivative with a complex structure, including a sulfonamide, a diphenylmethyl group, and a benzoic acid moiety, making it significantly different from the target compound. []
Compound Description: This compound, synthesized via a green chemistry approach using PEG-600 as a solvent, features a quinazolinone core connected to a benzimidazole ring through a thiomethyl bridge. Molecular docking studies suggested its potential as a chemotherapeutic agent due to its interactions with biological targets. []
Relevance: This compound and (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid share a benzimidazole ring, albeit with distinct substitution patterns. In the quinazolinone derivative, the benzimidazole is directly connected to a thiomethyl linker and further linked to a quinazolinone core, whereas the target compound has a propyl chain connected to the imidazole and lacks the quinazolinone and sulfur-containing moieties. []
Compound Description: This compound, a potent inhibitor of BACE1 (beta-secretase 1), is investigated for its potential in treating Alzheimer's disease. Its synthesis involved a Friedel-Crafts reaction and a Suzuki coupling as key steps. []
Compound Description: This compound was developed and patented, focusing on its novel crystal forms and methods of preparation. The research emphasizes the preparation of its zwitterionic form, highlighting its potential pharmaceutical relevance. [, , ]
Compound Description: This series of compounds, featuring both benzimidazole and thiazolidinone moieties, was synthesized and screened for antimicrobial activity. They were prepared by reacting a benzimidazole hydrazine derivative with various aryl-substituted pyrazole carbaldehydes followed by cyclization with thioglycolic acid. []
{Ag[NHCMes,R]}n Complexes (R = H, Me, iPr, iBu)
Compound Description: These silver(I) complexes, incorporating N-heterocyclic carbene (NHC) ligands derived from amino acids, were synthesized and characterized. The antimicrobial properties of these complexes were evaluated, revealing a structure-activity relationship influenced by the steric properties of the alkyl substituent on the NHC ligand. []
Relevance: These silver complexes belong to the N-heterocyclic carbene (NHC) family, while (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid does not contain an NHC moiety. Although both share an imidazole ring as part of their structure, the presence of a silver atom coordinated to the carbene carbon in the complexes creates a distinct difference. Additionally, the target compound lacks the characteristic carbene carbon-metal bond. []
Compound Description: A series of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters was synthesized and characterized for their physicochemical properties. These compounds were prepared by alkylation of the corresponding triazolethiol or etherification of the corresponding carboxylic acid. []
Relevance: These triazole derivatives differ from (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid in their core heterocyclic structure. They contain a 1,2,4-triazole ring instead of an imidazole ring. Additionally, the presence of an adamantyl group and a thioacetic acid ester moiety further distinguishes them from the target compound. []
2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) and its Metal(II) Complexes
Compound Description: 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) was utilized as a ligand to construct three metal(II) complexes – Zn(BQ)Cl2, [Pb(BQ)Cl2]n, and {[Cu(BQ)2(OC(O)CH3)]OC(O)CH3·CH3COOH}. These complexes, characterized by X-ray crystallography, exhibited distorted tetrahedral, distorted sixfold, and trigonal bipyramidal coordination geometries, respectively. []
Compound Description: This study focuses on synthesizing and evaluating the antioxidant activity of various 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives. The synthesis involved using a previously prepared selenolopyridine carboxylate as a key intermediate. Notably, several synthesized compounds exhibited considerable antioxidant activity. []
Relevance: While (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid contains an imidazole ring, the selenolopyridine derivatives do not share this structural feature. These derivatives feature a pyrrole ring linked to a selenolopyridine core, distinguishing them from the target compound. The presence of selenium and the distinct heterocyclic core further differentiates these derivatives from (2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-oxoethoxy)acetic acid. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.